molecular formula C7H9ClN4 B2928347 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine CAS No. 135196-93-9

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B2928347
CAS No.: 135196-93-9
M. Wt: 184.63
InChI Key: KVXJWAVJGSPREI-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-aminopyrimidine with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reaction mixture in an organic solvent such as ethanol or dimethylformamide .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrido[2,3-d]pyrimidines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:

The unique structural features of this compound, such as the presence of both a chlorine atom and an amine group, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXJWAVJGSPREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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